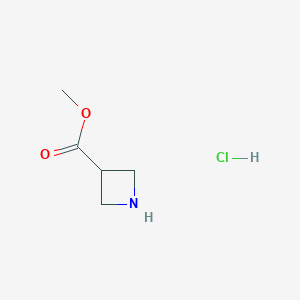

Methyl azetidine-3-carboxylate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl azetidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCWTLBPYROHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610756 | |

| Record name | Methyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100202-39-9 | |

| Record name | Methyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl azetidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Azetidine-3-carboxylate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl azetidine-3-carboxylate hydrochloride, a pivotal building block in modern medicinal chemistry. The document is structured to offer not just procedural steps but also the underlying scientific rationale, catering to researchers, scientists, and professionals in drug development. We delve into a validated synthetic pathway, detail robust characterization methodologies, and present the data in a clear, accessible format. This guide is designed to be a self-contained resource, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important structural motif in drug discovery.[1][2] Its constrained, non-planar geometry offers a unique three-dimensional vector for molecular exploration, often leading to improved physicochemical properties such as solubility and metabolic stability when incorporated into larger molecules. This compound serves as a versatile precursor for introducing this valuable scaffold. It is notably used in the synthesis of advanced therapeutic modalities, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3] This guide will focus on a practical and scalable synthesis and the analytical techniques required to verify its structure and purity.

Compound Profile

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Azetidine-3-carboxylic acid methyl ester hydrochloride |

| CAS Number | 100202-39-9[4] |

| Molecular Formula | C₅H₁₀ClNO₂[4] |

| Molecular Weight | 151.59 g/mol [4] |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 93.0 to 97.0 °C[4] |

Synthetic Pathway: From Protected Precursor to Final Product

The synthesis of this compound is most effectively achieved through a multi-step process that begins with a protected azetidine derivative. The use of a protecting group on the nitrogen atom is crucial to prevent its nucleophilicity from interfering with subsequent reactions, particularly esterification. A common and robust strategy involves the deprotection of a stable, commercially available precursor like methyl 1-diphenylmethylazetidine-3-carboxylate.

The overall transformation can be visualized as a two-stage process:

-

N-Deprotection: Removal of the bulky diphenylmethyl (benzhydryl) group.

-

Salt Formation: Conversion of the resulting free secondary amine to its hydrochloride salt for enhanced stability and handling.

Causality in Experimental Design

-

Choice of Protecting Group: The diphenylmethyl (benzhydryl) group is an excellent choice for protecting the azetidine nitrogen. It is bulky, preventing unwanted side reactions, yet it can be cleanly removed under mild catalytic hydrogenation conditions, which do not affect the ester functionality.[5]

-

Catalyst Selection: Palladium hydroxide on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst, is particularly effective for the hydrogenolysis of N-benzyl and N-benzhydryl groups.[6] It is generally more efficient and less prone to causing ring-opening in strained systems like azetidines compared to standard palladium on carbon (Pd/C).[7]

-

Solvent System: Methanol is used as the solvent for the hydrogenation step as it readily dissolves the starting material and is compatible with the catalyst.[4] The subsequent introduction of hydrochloric acid, often as a solution in a solvent like ethyl acetate, allows for the direct precipitation of the hydrochloride salt, simplifying purification.[4]

Detailed Experimental Protocol

Step 1: Hydrogenolytic Deprotection of Methyl 1-diphenylmethylazetidine-3-carboxylate

-

Vessel Preparation: To a suitable hydrogenation vessel, add methyl 1-diphenylmethylazetidine-3-carboxylate (1.0 eq).

-

Dissolution: Dissolve the starting material in methanol (approx. 100 mL per gram of starting material).[4]

-

Acidification: Add a solution of 4N hydrochloric acid in ethyl acetate (1.2 eq).[4] This initial acidification protonates the nitrogen, facilitating the catalytic process.

-

Catalyst Addition: Carefully add Pearlman's catalyst (Pd(OH)₂/C, 20 wt% loading) under an inert atmosphere (e.g., nitrogen or argon). The amount can be substantial, often on a 1:1 weight basis with the substrate for efficient reaction.[4]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 0.4 MPa or ~58 psi) and stir the reaction mixture vigorously at room temperature.[4]

-

Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol and water to ensure complete recovery of the product.[4]

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure. This will yield the crude product, this compound, typically as an oil or a semi-solid.[4] The product can often be used directly in the next step or further purified by recrystallization if necessary.

Comprehensive Characterization

Verifying the identity, structure, and purity of the synthesized compound is a critical step. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound in a solvent like DMSO-d6, the expected signals are:

-

~9.4 ppm (broad singlet, 2H): These are the two protons on the positively charged nitrogen atom (N-H₂⁺). The broadness is due to quadrupole broadening and exchange.[8]

-

~4.0 ppm (multiplet, 4H): These signals correspond to the four methylene protons (CH₂) of the azetidine ring.[8]

-

~3.7 ppm (singlet, 3H): This sharp singlet is characteristic of the methyl ester (O-CH₃) protons.[8]

-

~3.7 ppm (multiplet, 1H): This signal, often overlapping with the methyl ester peak, corresponds to the single proton on the carbon at the 3-position (CH).[8]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

-

~170-175 ppm: The carbonyl carbon (C=O) of the ester group is significantly deshielded and appears in this region.[9]

-

~52-55 ppm: The methyl carbon (O-CH₃) of the ester.

-

~45-50 ppm: The two equivalent methylene carbons (CH₂) of the azetidine ring.

-

~35-40 ppm: The methine carbon (CH) at the 3-position of the ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |

| N-H₂⁺ Stretch | 3200 - 2700 (broad) | The stretching vibration of the ammonium salt N-H bonds. The broadness is due to hydrogen bonding. |

| C=O Stretch (Ester) | ~1740 (strong, sharp) | A very characteristic and strong absorption for the carbonyl group in an aliphatic ester. |

| C-O Stretch (Ester) | 1300 - 1150 | Corresponds to the stretching vibration of the C-O single bond in the ester functionality. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

-

Technique: Electrospray Ionization (ESI) is commonly used for this type of polar, salt-like molecule.

-

Expected Ion: In positive ion mode, the spectrum will show a prominent peak for the protonated molecule (the free base).

-

m/z Value: The expected mass-to-charge ratio ([M+H]⁺) for the free base (C₅H₉NO₂) is 116 .[4]

Safety, Handling, and Storage

Proper handling is essential when working with any chemical reagent.

-

Hazard Identification: this compound is classified as an irritant.[4]

-

Hazard Statements (H-codes): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements (P-codes): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as it can be hygroscopic.

Conclusion

The synthesis and characterization of this compound are well-established processes that yield a high-value chemical intermediate for pharmaceutical research. The synthetic route via hydrogenolytic deprotection of a benzhydryl-protected precursor is efficient and scalable. A multi-technique analytical approach, combining NMR, IR, and MS, provides a robust and self-validating method for confirming the structure and purity of the final product, ensuring its suitability for downstream applications in the development of novel therapeutics.

References

-

Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage . ACS Publications. Available at: [Link]

-

A Practical Process for the Preparation of Azetidine3-carboxylic Acid . ResearchGate. Available at: [Link]

- Process for making azetidine-3-carboxylic acid. Google Patents.

-

A Practical Process for the Preparation of Azetidine-3-carboxylic Acid . Taylor & Francis Online. Available at: [Link]

-

Synthesis of azetidine-3-carboxylic acid . American Chemical Society. Available at: [Link]

-

This compound, CAS No. 100202-39-9 . iChemical. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition . MDPI. Available at: [Link]

-

This compound | C5H10ClNO2 . PubChem. Available at: [Link]

- Process for synthesis of azetidine and novel intermediates therefor. Google Patents.

-

azetidine . Organic Syntheses Procedure. Available at: [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry. Available at: [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES . HETEROCYCLES. Available at: [Link]

-

Ester synthesis by esterification . Organic Chemistry Portal. Available at: [Link]

-

Esterification of Carboxylic Acids . YouTube. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. Available at: [Link]

-

Sample IR spectra . University of Calgary. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE | 100202-39-9 [chemicalbook.com]

- 5. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound, CAS No. 100202-39-9 - iChemical [ichemical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Methyl azetidine-3-carboxylate hydrochloride CAS number and supplier

An In-Depth Technical Guide to Methyl Azetidine-3-carboxylate Hydrochloride: A Cornerstone Building Block for Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is relentless. Small, strained ring systems have emerged as particularly valuable motifs, offering unique three-dimensional exit vectors and conformational rigidity. Among these, the azetidine ring has gained significant popularity as a bioisostere for other saturated heterocycles and as a core component in numerous clinical candidates and approved drugs.[1] This guide provides a comprehensive technical overview of this compound, a pivotal building block that serves as a gateway to a diverse array of complex, biologically active molecules.

This document is intended for researchers, synthetic chemists, and drug development professionals. It will delve into the compound's fundamental properties, synthesis, applications, and handling protocols, offering field-proven insights to empower its effective utilization in research and development programs.

Compound Identification and Physicochemical Properties

This compound is a stable, crystalline solid that serves as a key intermediate.[2][3] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base, making it amenable to a wide range of reaction conditions following a simple neutralization step. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 100202-39-9 | [2][3][4] |

| Molecular Formula | C₅H₁₀ClNO₂ | [2] |

| Molecular Weight | 151.59 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder | [2][3][6] |

| Melting Point | 93.0 to 97.0 °C | [2] |

| Flash Point | 69 °C (156 °F) | [2][5] |

| Solubility | Soluble in water | [2] |

| SMILES | O=C(C1CNC1)OC.[H]Cl | [6] |

| InChIKey | UOCWTLBPYROHEF-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the deprotection of a suitably N-protected precursor. A common and scalable method involves the hydrogenolysis of an N-benzhydryl (diphenylmethyl) protected intermediate.

Synthetic Pathway: Debenzhydrylation The N-benzhydryl group is a valuable protecting group for secondary amines as it is stable to a wide range of conditions but can be readily cleaved by catalytic hydrogenation. The general procedure involves dissolving the precursor, methyl 1-diphenylmethylazetidine-3-carboxylate, in a suitable solvent like methanol. A hydrochloric acid source is added, followed by a palladium-based catalyst (e.g., palladium hydroxide on carbon). The reaction is then subjected to a hydrogen atmosphere until the deprotection is complete.[2]

The rationale for this choice is the clean nature of the cleavage, which produces toluene and the desired product, simplifying downstream purification. The catalyst is easily removed by filtration, and the product is isolated after solvent evaporation.[2]

Caption: Synthetic workflow for Methyl azetidine-3-carboxylate HCl.

Characterization of the final product is typically performed using standard analytical techniques. Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the free base cation ([M+H]⁺ at m/z 116), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and purity.[2]

Core Applications in Drug Discovery

The utility of this compound stems from its bifunctional nature. The secondary amine provides a nucleophilic handle for substitution, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or used in other transformations. This versatility makes it a valuable building block in several cutting-edge areas of pharmaceutical development.[7]

Scaffold for Bioactive Molecules

The rigid azetidine core helps to lock the conformation of substituents, reducing the entropic penalty of binding to a biological target. This often leads to improved potency and selectivity. It is widely used as an intermediate in the synthesis of novel drug candidates targeting a range of diseases, including neurological disorders.[7][8] For example, it has been used to prepare inhibitors of human glycogen phosphorylase, a target for managing hyperglycemia and related metabolic disorders.[2]

Linker Chemistry for Advanced Modalities

Beyond its role as a core scaffold, the compound is increasingly used in the synthesis of linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[6]

-

Antibody-Drug Conjugates (ADCs): In ADCs, a linker tethers a potent cytotoxic payload to a monoclonal antibody. Methyl azetidine-3-carboxylate can be incorporated into non-cleavable linkers, providing a stable connection that releases the payload only after the ADC is internalized and the antibody is degraded in the lysosome.[6]

-

PROTACs: These heterobifunctional molecules induce the degradation of target proteins by bringing them into proximity with an E3 ubiquitin ligase. The azetidine moiety can be part of the alkyl chain-based linker that connects the target-binding ligand and the E3 ligase ligand, influencing the linker's length, rigidity, and vectoral properties, which are critical for efficient ternary complex formation.[6]

Caption: Role of azetidine derivatives as linkers in PROTACs.

Experimental Protocol: N-Arylation via Buchwald-Hartwig Amination

This section provides a representative, self-validating protocol for the N-arylation of Methyl azetidine-3-carboxylate, a common transformation to introduce aromatic diversity. The hydrochloride salt must first be neutralized to the free base in situ.

Objective: To synthesize Methyl 1-phenylazetidine-3-carboxylate.

Materials:

-

This compound

-

Bromobenzene (or other aryl halide)

-

Palladium(II) acetate [Pd(OAc)₂]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Step-by-Step Methodology:

-

Inert Atmosphere: Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add this compound (1.0 eq), Sodium tert-butoxide (2.2 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

-

Causality Note: NaOtBu acts as the base to both neutralize the hydrochloride salt and facilitate the catalytic cycle. A slight excess is used to ensure complete reaction. The Pd/XPhos system is a highly active catalyst for C-N cross-coupling reactions.

-

-

Solvent and Reactant Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe, followed by the addition of bromobenzene (1.1 eq).

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing the organic layer. The disappearance of the starting material and the appearance of a new, less polar spot indicates progress.

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Caption: Experimental workflow for N-Arylation.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Hazard Identification: this compound is classified as an irritant.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5][9]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11] Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[9][12]

-

Handling: Avoid breathing dust.[9][11] Wash hands thoroughly after handling.[9][11] Avoid contact with skin, eyes, and clothing.[9]

Storage Conditions: Store in a tightly sealed container in a cool, dry place away from moisture and direct light.[2][6][11] Recommended storage temperatures range from room temperature to 4°C for long-term stability.[2][6] The compound is moisture-sensitive.[11]

Commercial Suppliers

This compound is readily available from several major chemical suppliers, typically with purities of 95% or greater.

| Supplier | Example Product Number | Typical Purity |

| TCI Chemicals | M2521 | >98.0% |

| Thermo Scientific Chemicals | AC181380010 | 95% |

| Sigma-Aldrich | AldrichCPR | ≥97% |

| MedChemExpress | HY-W018151 | (Not specified) |

| AK Scientific, Inc. | (Not specified) | 98% |

| ChemShuttle | 101667 | 95% |

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its unique structural properties, coupled with its synthetic accessibility and versatility, have cemented its role as a high-value building block. From crafting novel heterocyclic scaffolds to engineering sophisticated linkers for ADCs and PROTACs, this compound provides chemists with a reliable and powerful starting point for innovation. A thorough understanding of its properties, handling, and reaction methodologies, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

-

This compound . A14-Pharma. [Link]

-

This compound, 1 gram, Each . CP Lab Safety. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition . MDPI. [Link]

-

Safety Data Sheet for (R)-Azetidine-2-carboxylic acid hydrochloride . Acros PharmaTech Limited. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines . Royal Society of Chemistry. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry . ChemRxiv. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE | 100202-39-9 [chemicalbook.com]

- 3. This compound | 100202-39-9 | TCI AMERICA [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound, 95%, Thermo Scientific Chemicals 500 mg | Buy Online [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 9. aksci.com [aksci.com]

- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. acrospharma.co.kr [acrospharma.co.kr]

A Technical Guide to the Solubility and Stability of Methyl Azetidine-3-carboxylate Hydrochloride

Abstract

Methyl azetidine-3-carboxylate hydrochloride is a pivotal building block in modern medicinal chemistry, notably utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as a component in Proteolysis Targeting Chimeras (PROTACs)[1]. Its small, strained ring structure imparts unique conformational constraints beneficial for molecular design, yet also introduces specific challenges related to its chemical stability and solubility. Understanding these properties is not merely a procedural step but a fundamental requirement for ensuring the reproducibility of experimental results, the success of synthetic campaigns, and the viability of downstream drug development processes. This guide provides an in-depth analysis of the solubility and stability profiles of this compound, offering both theoretical insights and validated experimental protocols for its characterization.

Introduction and Physicochemical Profile

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery due to its ability to improve properties like metabolic stability and aqueous solubility when incorporated into larger molecules[2]. The title compound, as the hydrochloride salt of a methyl ester, presents a unique combination of features that influence its behavior in various media. The protonated amine enhances aqueous solubility, while the ester moiety introduces susceptibility to hydrolysis.

A comprehensive understanding begins with its fundamental physicochemical properties, summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4][5] |

| Synonyms | Azetidine-3-carboxylic acid methyl ester hydrochloride | [3][6] |

| CAS Number | 100202-39-9 | [3][5][6] |

| Molecular Formula | C₅H₁₀ClNO₂ | [3][4] |

| Molecular Weight | 151.59 g/mol | [3] |

| Appearance | White to almost white powder or crystal | [3][6] |

| Melting Point | 93.0 to 97.0 °C | [3] |

| Water Solubility | Soluble | [3][7] |

| Hygroscopicity | Reported to be hygroscopic | [1][7] |

Solubility Characterization

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in physiological systems. For drug development professionals, it is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer.[8][9] It reflects the compound's behavior under non-equilibrium conditions common in initial biological screening assays. Low kinetic solubility can lead to unreliable in vitro data.[9]

-

Thermodynamic Solubility: This measures the true equilibrium concentration of a compound in a saturated solution, where the dissolved and undissolved solid forms are in equilibrium.[10][11] This value is crucial for formulation development, as it represents the maximum achievable concentration under stable conditions.[10]

Known Solubility Data

Quantitative solubility data for this compound is limited in public literature, but supplier information provides a key data point.

| Solvent | Solubility Type | Concentration | Notes | Source(s) |

| DMSO | Not Specified | 125 mg/mL (824.59 mM) | Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is critical. | [1] |

| Water | Not Specified | Soluble | The hydrochloride salt form enhances solubility in aqueous media. | [3][7] |

| Methanol | Not Specified | Soluble | A related compound, 3-Hydroxyazetidine hydrochloride, is soluble in methanol. | [7] |

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for assessing the solubility of a new batch of this compound.

Caption: Logical workflow for solubility characterization.

Protocol: Kinetic Solubility Determination (UV-Vis Method)

This protocol is adapted from standard high-throughput screening methodologies.[9][12]

-

Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.

-

Plate Setup: In a 96-well UV-transparent microplate, add the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a series of wells.

-

Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., ≤2%) to minimize co-solvent effects.[9]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[8]

-

Precipitate Removal: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen®) to separate any undissolved precipitate from the supernatant.[9]

-

Quantification: Measure the UV absorbance of the filtrate at the compound's λ_max.

-

Data Analysis: Compare the absorbance of the test wells to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture to determine the concentration of the dissolved compound. The highest concentration that remains in solution is reported as the kinetic solubility.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility and is adapted from established protocols.[10][11]

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The use of solid material is critical, as its crystal form can influence solubility.[10]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired buffer (e.g., PBS pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for an extended period (typically 24 hours) to ensure saturation is reached.[10]

-

Phase Separation: After incubation, allow the vial to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the aliquot to remove any remaining microparticulates.

-

Quantification: Accurately dilute the clear supernatant and analyze its concentration using a validated analytical method, such as HPLC-UV or LC-MS, against a freshly prepared calibration curve.[11][13]

-

Reporting: The determined concentration is reported as the thermodynamic solubility in µg/mL or µM.

Stability Profile and Degradation Pathways

The stability of a drug substance is a measure of how its quality varies over time under the influence of environmental factors like temperature, humidity, and light.[14][15] For this compound, stability concerns are primarily linked to the inherent ring strain of the azetidine moiety and the hydrolytic potential of the methyl ester.

Key Factors Influencing Stability

-

Hydrolytic Stability (pH): This is arguably the most significant concern. The compound has two primary sites susceptible to hydrolysis:

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

-

Azetidine Ring Opening: The four-membered ring is strained and susceptible to nucleophilic attack, particularly when the ring nitrogen is protonated under acidic conditions.[16][17] This acid-mediated ring-opening can lead to the formation of acyclic impurities.[16][18] The pKa of the azetidine nitrogen is a critical parameter governing this instability.[19]

-

-

Thermal Stability: Exposure to elevated temperatures can accelerate degradation reactions. Stress testing at temperatures above the recommended accelerated storage conditions (e.g., 50°C, 60°C) is used to identify potential thermal degradation products.[15]

-

Photostability: Exposure to light can provide the energy to initiate degradation. Photostability testing, as described in ICH guideline Q1B, is essential to determine if the compound requires protection from light.[20][21]

-

Hygroscopicity: The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][22][23] This absorbed water can act as a reactant, accelerating hydrolytic degradation and potentially causing changes in the physical state of the powder.[22]

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of drug development, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[24] These studies are crucial for developing stability-indicating analytical methods.[24] The International Council for Harmonisation (ICH) guidelines provide the framework for these studies.[15][25]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 3. 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE | 100202-39-9 [chemicalbook.com]

- 4. This compound | C5H10ClNO2 | CID 21100040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 100202-39-9 [sigmaaldrich.com]

- 6. This compound | 100202-39-9 | TCI AMERICA [tcichemicals.com]

- 7. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

- 8. enamine.net [enamine.net]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. evotec.com [evotec.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 15. snscourseware.org [snscourseware.org]

- 16. benchchem.com [benchchem.com]

- 17. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 19. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. database.ich.org [database.ich.org]

- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. jocpr.com [jocpr.com]

- 23. pharmainfo.in [pharmainfo.in]

- 24. biomedres.us [biomedres.us]

- 25. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

The Azetidine Core in Modern Drug Discovery: A Technical Guide to the Potential Biological Activities of Methyl azetidine-3-carboxylate hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide on the synthesis, known biological activities, and therapeutic potential of derivatives of Methyl azetidine-3-carboxylate hydrochloride. It is intended to provide a comprehensive scientific resource, grounded in peer-reviewed literature, to inform and guide research and development efforts in medicinal chemistry.

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.[1] Unlike more flexible aliphatic chains, the azetidine moiety can position substituents in well-defined spatial orientations, facilitating precise interactions with protein binding pockets. This has led to the incorporation of the azetidine core into a diverse array of biologically active molecules with applications ranging from anticancer and antibacterial agents to treatments for neurological disorders.[1][2] this compound stands out as a particularly valuable and versatile building block for accessing this chemical space, enabling the synthesis of a wide range of innovative therapeutic candidates.[3]

Synthesis and Chemical Profile of this compound

This compound is a stable, crystalline solid that serves as a key intermediate in organic synthesis. Its chemical structure features a reactive secondary amine within the azetidine ring and a methyl ester at the 3-position, providing two key points for chemical modification.

A common synthetic route to this compound involves the deprotection of a protected precursor, such as methyl 1-diphenylmethylazetidine-3-carboxylate. This is typically achieved through catalytic hydrogenation using a palladium catalyst in the presence of hydrochloric acid.[4]

Experimental Protocol: Synthesis of this compound [4]

-

Step 1: Dissolution. Dissolve methyl 1-diphenylmethylazetidine-3-carboxylate in methanol.

-

Step 2: Acidification. Add a solution of 4N hydrochloric acid in ethyl acetate to the reaction mixture.

-

Step 3: Catalysis. Introduce palladium hydroxide as the catalyst.

-

Step 4: Hydrogenation. Stir the reaction mixture under a pressurized hydrogen atmosphere (e.g., 0.4 MPa) at room temperature for several hours (e.g., 11 hours).

-

Step 5: Work-up. After the reaction is complete, remove the catalyst by filtration.

-

Step 6: Isolation. Concentrate the filtrate to yield the crude product, this compound.

Figure 1. Synthetic workflow for this compound.

Biological Activities and Therapeutic Applications of Derivatives

While there is limited evidence for the direct biological activity of this compound itself, its true value lies in its role as a versatile precursor for a wide range of biologically active molecules.

Inhibition of Human Glycogen Phosphorylase for the Treatment of Type 2 Diabetes

One of the most promising applications of this compound is in the synthesis of inhibitors of human glycogen phosphorylase (GP).[5] GP is a key enzyme in the regulation of blood glucose levels, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.[6][7]

Derivatives of this compound have been incorporated into complex heterocyclic systems, such as benzoxazepinones, which have demonstrated potent inhibitory activity against GP.[6][7] For instance, certain benzoxazepinone derivatives have shown IC50 values in the sub-micromolar range against rabbit muscle glycogen phosphorylase a (GPa).[6][7] Molecular docking studies have revealed that the azetidine moiety can play a crucial role in establishing key interactions within the active site of the enzyme.[6][7]

| Compound | Target | IC50 (µM) | Reference |

| Benzoxazepinone Derivative 8g | Rabbit Muscle GPa | 0.62 ± 0.16 | [6][7] |

| Benzoxazepinone Derivative 8a | Rabbit Muscle GPa | 0.21 ± 0.05 | [6] |

| PSN-357 (Positive Control) | Rabbit Muscle GPa | 0.42 ± 0.01 | [6] |

| Table 1. Inhibitory activity of selected benzoxazepinone derivatives against glycogen phosphorylase. |

Experimental Protocol: In Vitro Glycogen Phosphorylase Inhibition Assay [2][3][4][8]

-

Objective: To determine the in vitro inhibitory activity of a test compound against glycogen phosphorylase a (GPa).

-

Principle: The assay measures the enzymatic activity of GPa by quantifying the release of inorganic phosphate from glucose-1-phosphate in the direction of glycogen synthesis. The reduction in phosphate production in the presence of an inhibitor is a measure of its potency.

-

Materials:

-

Rabbit muscle glycogen phosphorylase a (GPa)

-

HEPES buffer (50 mM, pH 7.2)

-

Test compound dissolved in DMSO

-

Substrate solution (containing glucose-1-phosphate and glycogen)

-

BIOMOL® Green reagent (for phosphate detection)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Enzyme Preparation: Prepare a solution of GPa (e.g., 0.38 U/mL) in HEPES buffer.

-

Incubation: In a 96-well plate, add the GPa solution to wells containing various concentrations of the test compound (dissolved in DMSO) or DMSO alone (as a control). Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution (containing 0.25 mM glucose-1-phosphate and 0.25 mg/mL glycogen) to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate produced by adding BIOMOL® Green reagent.

-

Data Analysis: Measure the absorbance at 620 nm using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Figure 2. Workflow for the in vitro glycogen phosphorylase inhibition assay.

Linker Technology in Advanced Therapeutics

This compound also serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]

-

Antibody-Drug Conjugates (ADCs): In ADCs, the azetidine-based linker provides a stable connection between a monoclonal antibody and a cytotoxic payload. This stability ensures that the cytotoxic agent is delivered specifically to the target cancer cells, minimizing off-target toxicity.

-

PROTACs: In PROTACs, the linker tethers a ligand for a target protein to a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. The conformational rigidity of the azetidine ring can be advantageous in optimizing the spatial orientation of the two ligands for efficient ternary complex formation.

Broader Potential in Drug Discovery

The versatility of the azetidine scaffold, accessible through this compound, extends to other therapeutic areas:

-

Anticancer Activity: Azetidine-containing compounds have been investigated for their potential as anticancer agents. For example, derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer.

-

Antibacterial Agents: The azetidine moiety has been incorporated into quinolone and naphthyridine antibacterial agents, with stereochemistry playing a critical role in their potency and efficacy.

-

Neuroscience: Azetidine derivatives have been explored as neuroprotective agents and inhibitors of enzymes such as acetylcholinesterase, which is relevant to the treatment of Alzheimer's disease.[7]

Conclusion and Future Perspectives

This compound is a cornerstone building block in modern medicinal chemistry. While its direct biological activity appears limited, its true power lies in its ability to unlock a vast and diverse chemical space of biologically active molecules. The conformational constraints and synthetic accessibility of the azetidine core make it an invaluable tool for designing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of derivatives of this compound is expected to yield a new generation of innovative drugs targeting a wide range of diseases, from metabolic disorders to cancer and neurodegenerative conditions.

References

- Ferreira, R. J., et al. (2021). Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay. Molecules, 26(15), 4625.

- Ferreira, R. J., et al. (2022). An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles. Nutrients, 14(2), 306.

- Goyal, P., & Kumar, A. (2018).

- Kaur, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100122.

- Li, Y., et al. (2023). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. Molecules, 28(21), 7339.

- Navrátilová, V., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(11), e2300378.

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. researchgate.net [researchgate.net]

- 3. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycogen Phosphorylase Assay Kit (Colorimetric) (ab273271) | Abcam [abcam.com]

- 7. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methyl Azetidine-3-Carboxylate Hydrochloride: A Technical Guide for the Modern Medicinal Chemist

Foreword: The Rise of the Strained Scaffold

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter has led to a renaissance of interest in scaffolds that were once considered exotic or synthetically challenging. We have moved beyond the era of "flat" aromatics and into the dimensional realm of sp³-rich architectures.[1][2] These three-dimensional structures offer superior physicochemical properties, including improved solubility and metabolic stability, and provide access to previously unexplored vector space for probing protein-ligand interactions.[3][4]

Among these scaffolds, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a uniquely powerful building block.[3][5] Its inherent ring strain (approx. 25.4 kcal/mol) bestows upon it a unique reactivity profile, making it more stable and easier to handle than aziridines, yet more reactive than pyrrolidines.[5] This guide focuses on a particularly valuable derivative: Methyl azetidine-3-carboxylate hydrochloride (1) . We will explore its synthesis, reactivity, and strategic applications, providing both the foundational knowledge and field-proven insights necessary to leverage this versatile building block in your research and development programs.

Synthesis and Sourcing: Acquiring the Core Building Block

The utility of any building block is predicated on its accessibility. This compound is commercially available from numerous suppliers, ensuring a reliable starting point for research campaigns.[6][7][8] However, understanding its synthesis is crucial for process development and for accessing analogues.

The most common large-scale preparations involve the deprotection of a stable, N-protected precursor. A widely cited method is the hydrogenolysis of Methyl 1-diphenylmethylazetidine-3-carboxylate.[5]

Protocol 1: Synthesis via Hydrogenolysis

This protocol details the deprotection of an N-benzhydryl protected azetidine, a common strategy that leverages the lability of the benzhydryl group to hydrogenolysis.

Workflow Diagram: Synthesis of (1)

Caption: Hydrogenolysis of N-benzhydryl protected precursor.

Step-by-Step Methodology:

-

Dissolution: Dissolve Methyl 1-diphenylmethylazetidine-3-carboxylate (1.0 eq) in methanol.

-

Acidification: Add a 4N solution of hydrochloric acid in ethyl acetate (1.1 eq). The formation of the hydrochloride salt in situ is crucial for preventing potential side reactions and ensuring the final product is isolated in its stable salt form.

-

Catalyst Addition: Add palladium hydroxide on carbon (Pd(OH)₂/C, ~10 mol%) as the catalyst. Pearlman's catalyst is particularly effective for cleaving N-benzyl and related groups.

-

Reaction: Stir the suspension under a hydrogen atmosphere (typically via balloon or Parr shaker) at room temperature for 11-16 hours.

-

Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a crude oil or solid, which can often be used without further purification.[5]

Alternative Synthetic Strategies: The synthesis of the azetidine core is a rich field of study. Other established methods include intramolecular cyclization of γ-amino alcohols or haloamines and [2+2] cycloadditions, offering pathways to variously substituted azetidines.[9][10][11] For this specific building block, however, the deprotection route remains the most industrially viable.

Chemical Properties and Reactivity Profile

This compound is a white to off-white solid with a molecular weight of 151.59 g/mol .[6] Its reactivity is dominated by the two functional handles: the secondary amine and the methyl ester. The hydrochloride salt form ensures stability and improves handling, but the free base must typically be generated in situ for subsequent reactions.

| Property | Value | Source |

| CAS Number | 100202-39-9 | [6] |

| Molecular Formula | C₅H₁₀ClNO₂ | [6] |

| Molecular Weight | 151.59 | [6] |

| Melting Point | 94-99 °C | [6] |

| Appearance | White to almost white solid | [6] |

Key Transformations: Unleashing Synthetic Potential

The true power of this building block lies in its predictable and versatile reactivity. The secondary amine is a nucleophile, readily participating in a range of N-functionalization reactions, while the ester provides a handle for amide bond formation.

A. N-Functionalization: The azetidine nitrogen is the primary site of reactivity. Standard protocols for N-acylation, N-alkylation, and N-arylation can be readily applied. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

B. Amide Coupling: The methyl ester can be either hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling or directly converted to an amide via aminolysis, though the former is more common. Standard peptide coupling reagents are highly effective for this transformation.

Workflow Diagram: Key Reactions of (1)

Caption: Primary synthetic routes utilizing the amine and ester functionalities.

Protocol 2: Representative N-Acylation

This protocol describes a typical amide bond formation at the azetidine nitrogen.

Step-by-Step Methodology:

-

Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF), add a non-nucleophilic base such as DIPEA (2.5 eq). Stir at 0 °C.

-

Acylating Agent Addition: Slowly add the desired carboxylic acid (1.1 eq) followed by a coupling reagent such as HATU (1.1 eq). The choice of coupling reagent is critical; HATU is highly efficient, especially for challenging couplings, while EDC/HOBt offers a more cost-effective alternative.[12][13]

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired N-acylated azetidine.

Applications in Drug Discovery: Case Studies

The value of this compound is best illustrated through its successful application in medicinal chemistry programs. Its unique structural and conformational properties have been leveraged to develop potent and selective inhibitors for challenging targets.

Case Study 1: Potent and Selective STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a notoriously difficult drug target due to its planar protein surface lacking deep binding pockets.[14] Researchers have successfully developed potent STAT3 inhibitors by replacing a proline linker in previous lead compounds with an azetidine scaffold, demonstrating the power of this substitution.[9][14]

Rationale for Azetidine Incorporation:

-

Structural Rigidity: The strained azetidine ring provides a more rigid scaffold than the five-membered proline ring, pre-organizing the appended pharmacophores into a conformation favorable for binding.

-

Improved Vectorial Projection: The bond angles of the 4-membered ring alter the exit vectors of the substituents compared to a 5- or 6-membered ring, allowing for optimal projection into binding pockets.[3]

-

Enhanced Physicochemical Properties: Azetidines generally lead to reduced lipophilicity and improved aqueous solubility compared to larger saturated heterocycles, which are desirable properties for drug candidates.[3]

From Building Block to Inhibitor: The synthesis of these inhibitors begins with the N-acylation of an azetidine-2-carboxylic acid derivative, a close analogue of our title compound. A similar strategy would apply starting from Methyl azetidine-3-carboxylate, involving N-acylation, ester hydrolysis, and subsequent amide coupling.

Signaling Pathway Context

Caption: Azetidine-based inhibitors block STAT3 dimerization and nuclear translocation.

Biological Activity: The introduction of the azetidine core led to compounds with sub-micromolar potency in inhibiting STAT3 DNA-binding activity and excellent selectivity over other STAT family members.

| Compound ID (from source) | STAT3 IC₅₀ (µM) | STAT1 IC₅₀ (µM) | STAT5 IC₅₀ (µM) | Source |

| 5a | 0.55 | 12.0 | 9.3 | [9][14] |

| 5o | 0.38 | >20 | >20 | [9][14] |

| 8i | 0.34 | >18 | >18 | [9][14] |

These results underscore the profound impact that a subtle structural change—from a proline to an azetidine—can have on biological activity, validating the use of Methyl azetidine-3-carboxylate as a strategic building block.[9][14]

Case Study 2: Glycogen Phosphorylase (GP) Inhibitors for Diabetes

Glycogen phosphorylase is a key enzyme in glucose homeostasis, and its inhibition is a therapeutic strategy for Type 2 diabetes.[15][16] Patent literature describes various heterocyclic compounds as GP inhibitors, with azetidine derivatives being a noted class. These inhibitors often function by mimicking the glucose substrate and binding to the enzyme's active site.[15][17] While specific examples starting directly from our title compound are proprietary, the patent claims cover structures readily accessible from it, typically via N-acylation with complex benzoyl or indole moieties.

Emerging Applications: ADC and PROTAC Linkers

The structural rigidity and defined exit vectors of the azetidine scaffold make it an attractive component for linkers in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][10]

-

ADCs: In ADCs, the azetidine can be part of a stable, non-cleavable linker connecting the antibody to the cytotoxic payload.[1][10]

-

PROTACs: In PROTACs, the linker's length, rigidity, and geometry are critical for inducing the formation of a productive ternary complex between the target protein and an E3 ligase. The azetidine ring can serve as a rigid spacer to enforce an optimal conformation for protein degradation.[18]

The synthesis of such linkers would involve functionalizing both the nitrogen and the C3-carboxylate of the azetidine core, using the orthogonal reactivity described in Section 2.

Conclusion: A Core Component for Modern Drug Discovery

This compound is more than just another heterocyclic building block; it is a strategic tool for imparting drug-like properties into novel molecular entities. Its value lies in the confluence of desirable traits:

-

sp³-Rich, 3D-Character: Moves designs away from "flatland," often improving solubility and metabolic profiles.[1][4]

-

Bioisosteric Replacement: Serves as a potent bioisostere for proline, piperidine, and other cyclic and acyclic fragments, enabling scaffold hopping and IP generation.[3]

-

Versatile Reactivity: The presence of two distinct and reactive functional handles allows for straightforward incorporation into complex synthetic routes.

-

Proven Clinical Relevance: The azetidine motif is present in multiple approved drugs, de-risking its use from a toxicological perspective.[5]

By understanding the synthesis, reactivity, and strategic rationale behind its use, researchers, scientists, and drug development professionals can effectively deploy this compound to accelerate their programs and unlock new therapeutic possibilities.

References

-

Štefane, B., & Požgan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3265-3287. [Link]

-

Gunning, P. T., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15729–15753. [Link]

-

Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 1-18. [Link]

-

Scott, J. S., & O'Hagan, D. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(8), 1257-1275. [Link]

-

Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15729–15753. [Link]

-

Caplin, M. J., & Foley, D. J. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science, 12(15), 5336-5346. [Link]

-

Hanby, A. R., et al. (2020). Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery. Chemical Communications, 56(10), 1571-1574. [Link]

-

Chabre, Y. M., et al. (2013). Glycogen phosphorylase inhibitors: a patent review (2008 - 2012). Expert Opinion on Therapeutic Patents, 23(8), 949-967. [Link]

-

Baran Laboratory Group. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]

-

Somsák, L., et al. (2016). Glycogen phosphorylase inhibitors: a patent review (2013 - 2015). Expert Opinion on Therapeutic Patents, 26(4), 439-448. [Link]

-

Turkson, J., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

-

Phukan, K. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using a natural clay catalyst under solvent-free conditions. International Journal of ChemTech Research, 6(5), 2824-2830. [Link]

-

Ciulli, A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 1-10. [Link]

-

Spring, D. R., et al. (2023). Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. Chemical Science, 14(20), 5427-5433. [Link]

-

Ciulli, A., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 61(2), 488-500. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Wang, J., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(2), 1118-1143. [Link]

-

PubChem. (n.d.). Glycogen Phosphorylase Inhibitor CID 10070301. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

- 1. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2003059910A1 - Intermediates for preparing glycogen phosphorylase inhibitors - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 100202-39-9 this compound AKSci Q523 [aksci.com]

- 7. 100202-39-9|this compound|BLD Pharm [bldpharm.com]

- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Glycogen phosphorylase inhibitors: a patent review (2008 - 2012) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glycogen phosphorylase inhibitors: a patent review (2013 - 2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

Safe Handling of Methyl Azetidine-3-Carboxylate Hydrochloride in a Research & Development Environment

An In-Depth Technical Guide

Foreword: Acknowledging the Azetidine Moiety

Methyl azetidine-3-carboxylate hydrochloride is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its strained four-membered ring, the azetidine core, imparts unique conformational constraints that are highly sought after in modern drug design. However, this structural feature also necessitates a heightened awareness of its reactivity and potential hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in the principles of chemical causality and laboratory best practices. It is intended for researchers, scientists, and drug development professionals who work with this and structurally related compounds.

Section 1: Compound Identification and Hazard Analysis

A thorough understanding of a compound's properties is the bedrock of safe laboratory practice. This section details the physicochemical characteristics and, more critically, the inherent hazards associated with this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound. This data is crucial for predicting its behavior under various laboratory conditions and for designing appropriate handling procedures.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | Azetidine-3-carboxylic acid methyl ester hydrochloride, Methyl 3-Azetidine carboxylate HCl | [1][2][3] |

| CAS Number | 100202-39-9 | [1][2] |

| Molecular Formula | C₅H₉NO₂·HCl | [1] |

| Molecular Weight | 151.59 g/mol | [1][4] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 93.0 to 97.0 °C | [3] |

| Boiling Point | 187-192 °C | [1][3] |

| Flash Point | 69 °C (156 °F) | [3][5] |

| Solubility | Soluble in water | [3] |

In-Depth Hazard Evaluation & Causality

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] The causality of these hazards is directly linked to its chemical structure and reactivity.

-

Skin Irritation (Category 2 - H315): The compound can cause skin irritation.[2][6] This is likely due to the reactivity of the azetidine ring and its ability to interact with biological macromolecules in the skin. Prolonged or repeated contact can lead to inflammation, characterized by itching, scaling, reddening, or blistering.[2]

-

Serious Eye Irritation (Category 2A - H319): Direct contact with the eyes can cause serious irritation.[2][6] The mucous membranes of the eyes are particularly sensitive, and exposure can result in redness, pain, and watering.[2] The hydrochloride salt can contribute to a low pH upon dissolution in the moisture of the eye, exacerbating the irritant effect.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System (H335): Inhalation of the dust or aerosolized particles may cause respiratory irritation.[2][6] The fine particles can irritate the mucous membranes of the nose, throat, and lungs.[2]

GHS Pictogram:

⚠️

The "Why" Behind the Hazards: The strained four-membered azetidine ring is susceptible to nucleophilic attack. While the ester and hydrochloride salt functionalities modulate its reactivity, the inherent ring strain makes it more reactive than larger, unstrained cyclic amines. This reactivity is the likely root cause of its irritant properties upon interaction with biological tissues.

Section 2: The Self-Validating Safety Protocol: A Step-by-Step Guide

The following protocols are designed as a self-validating system. Each step is a checkpoint to ensure that the subsequent actions are performed under the safest possible conditions.

Engineering Controls & Personal Protective Equipment (PPE): The First Line of Defense

The principle here is to minimize exposure through a combination of environmental controls and personal barriers.

2.1.1 Engineering Controls

-

Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood.[2][7][8] This is non-negotiable and serves to capture any dust or aerosols at the source, preventing inhalation.

-

Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in close proximity to the handling area. Regular testing of this equipment is mandatory.

2.1.2 Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it's a calculated barrier against the specific hazards of the compound.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[9] Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended operations. Use proper glove removal technique to avoid skin contact.[10]

-

Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory.[9][10] A face shield should be used in situations with a higher risk of splashing.

-

Skin and Body Protection: A long-sleeved lab coat is required.[9] For larger quantities or when there is a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient or during spill cleanup of a large quantity, a NIOSH-approved particulate respirator may be necessary.

Workflow for Safe Handling and Experimentation

This workflow is designed to logically sequence actions to minimize risk at each stage.

Caption: A logical workflow for handling this compound.

Section 3: Storage and Emergency Procedures

Prudent Storage Practices

Improper storage can lead to degradation of the compound and increase safety risks.

-

Container: Store in a tightly closed container to prevent moisture absorption, as the compound is hygroscopic.[2][11]

-

Environment: Keep in a cool, dry, and well-ventilated area.[2] Store away from incompatible substances such as strong oxidizing agents.[12]

-

Security: It is advisable to store the container in a locked cabinet or area to restrict access to authorized personnel only.[2][7]

Emergency Response: A Decision-Based Approach

In the event of an exposure or spill, a calm and methodical response is critical.

3.2.1 First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air.[2] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]

-

Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

3.2.2 Accidental Release Measures

The following decision tree outlines the appropriate response to a spill.

Caption: Decision tree for responding to a spill of this compound.

Section 4: Waste Disposal and Decontamination

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect solid waste in a clearly labeled, sealed container.

-

Liquid Waste: Collect liquid waste (e.g., from reactions or cleaning) in a labeled, sealed, and appropriate solvent waste container.

-

Disposal: Dispose of all waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.[2][10]

Decontamination

-

Glassware: Thoroughly rinse all contaminated glassware with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate should be collected as hazardous waste. Follow this with a standard wash with soap and water.

-

Surfaces: Wipe down all potentially contaminated surfaces in the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water wash.

Conclusion

This compound is a compound with significant potential in chemical research. Its safe use hinges on a comprehensive understanding of its hazards and the diligent application of robust safety protocols. By integrating the principles of engineering controls, personal protective equipment, and procedural workflows outlined in this guide, researchers can confidently and safely harness the synthetic utility of this valuable molecule.

References

-

PubChem (n.d.). This compound. Retrieved from [Link]

-

SPARROW (2025, June 19). What are the safety precautions when handling azetidine?. Retrieved from [Link]

-

Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

-

Chemical Label (n.d.). This compound. Retrieved from [Link]

-

Acros PharmaTech Limited (2018, August 20). SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. aksci.com [aksci.com]

- 3. 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE | 100202-39-9 [chemicalbook.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 95%, Thermo Scientific Chemicals 500 mg [thermofisher.com]

- 6. chemical-label.com [chemical-label.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. chemos.de [chemos.de]

- 9. jnsparrowchemical.com [jnsparrowchemical.com]

- 10. acrospharma.co.kr [acrospharma.co.kr]

- 11. This compound | 100202-39-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

Methodological & Application

Strategic N-Functionalization of Methyl Azetidine-3-Carboxylate Hydrochloride: A Guide for Medicinal Chemistry

An Application Note and Protocol Guide

Abstract

The azetidine scaffold is a privileged structure in modern drug discovery, prized for its ability to impart favorable physicochemical properties and act as a conformationally constrained bioisostere.[1][2] Methyl azetidine-3-carboxylate hydrochloride serves as a versatile and readily available building block for introducing this valuable motif. The functionalization of the azetidine nitrogen is a critical step in elaborating this core into diverse chemical libraries. This guide provides an in-depth analysis and detailed protocols for the most common and effective N-functionalization strategies: reductive amination, N-acylation, and N-arylation. By explaining the causality behind procedural choices and offering robust, step-by-step instructions, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this key synthetic intermediate.

Core Principles: Unlocking the Azetidine Nitrogen

Methyl azetidine-3-carboxylate is supplied as a hydrochloride salt, meaning the secondary amine is protonated and therefore non-nucleophilic. The foundational step for any N-functionalization is the in-situ liberation of the free amine using a suitable base.

The Choice of Base is Critical: The selected base must be strong enough to deprotonate the ammonium salt but must be non-nucleophilic to avoid competing with the azetidine nitrogen in the subsequent reaction. Sterically hindered tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices. They effectively act as proton sponges without introducing a competing nucleophile.

The liberated azetidine is a potent nucleophile, driven by the inherent ring strain of the four-membered ring (approx. 25.4 kcal/mol), which makes it significantly more reactive than its five-membered pyrrolidine counterpart.[1] This enhanced reactivity can be strategically harnessed for a variety of transformations.

Figure 1: General workflow for the N-functionalization of this compound.

Key Experimental Protocols